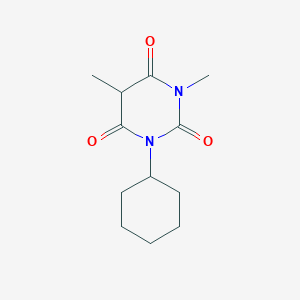
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- is a chemical compound with the molecular formula C10H14N2O3This compound is a derivative of barbituric acid and is characterized by its pyrimidine ring structure with cyclohexyl and dimethyl substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- typically involves the reaction of diethyl malonate with N-cyclohexylurea under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexylpyrimidine-2,4,6-trione
- 1-Cyclohexylbarbituric acid
- 1-Cyclohexylperhydropyrimidin-2,4,6-trion
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
92932-39-3 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-cyclohexyl-3,5-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3/c1-8-10(15)13(2)12(17)14(11(8)16)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
QCLPMORXHSWOIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


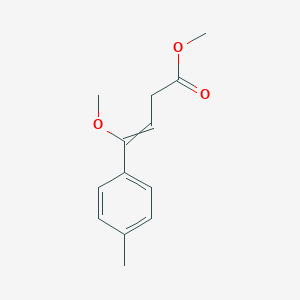
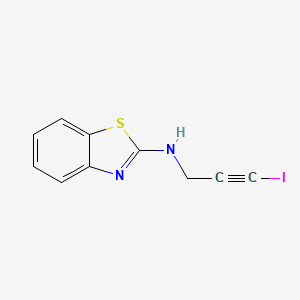
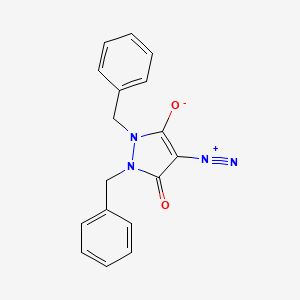
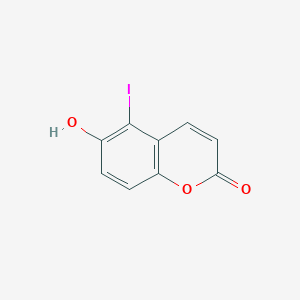
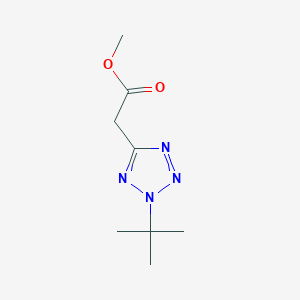
![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
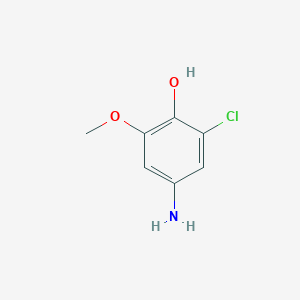
![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)

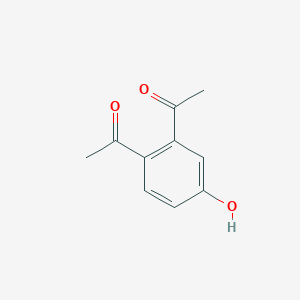
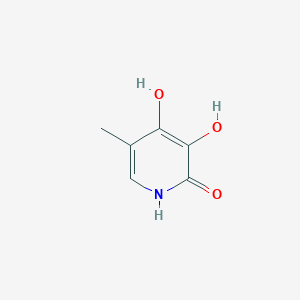

![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)

